(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Overview
Description
This compound appears to be a derivative of indole, a heterocyclic aromatic organic compound, and pyrimidine, a basic aromatic ring. Indole derivatives are common in many natural products and pharmaceuticals, and pyrimidines are notable as components of nucleic acids (DNA and RNA).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an indole derivative with a pyrimidine derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an indole ring (with a methyl group at the 2 position), a pyrimidine ring, and a hydrazine group. The exact 3D structure and conformation would depend on the specific stereochemistry and substituents of the molecule.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to predict the chemical reactions this compound might undergo. However, the indole and pyrimidine rings are likely to be involved in aromatic substitution reactions, and the hydrazine group could potentially be involved in reduction reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups - for example, it’s likely to be solid at room temperature, and its solubility would depend on the specific substituents on the indole and pyrimidine rings.Scientific Research Applications
Anthelmintic Activity
Research on similar compounds shows notable potential in anthelmintic activity. For instance, a study on (E)-2-methyl/propyl-4-[(2-(substitutedbenzylidene)hydrazinyl]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines revealed significant effectiveness against adult Indian earthworms (Pheretima posthuma) (Chitikina et al., 2020). This highlights the potential of such compounds in developing new anthelmintic drugs.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives. For example, research on novel (1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methyl-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1,2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetate derivatives showed significant antibacterial activity against a range of bacteria, including E. coli and K. pneumonia (Kumari et al., 2017).
Anti-inflammatory and Analgesic Activities
Compounds structurally related to (E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine have shown promising anti-inflammatory and analgesic activities. For instance, novel 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo (b) thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and found to exhibit significant anti-inflammatory and analgesic activities, surpassing standard drugs in some cases (Alagarsamy et al., 2006).
Anticancer Potential
Thieno[2,3-d]pyrimidine derivatives also demonstrate potential in anticancer research. For example, a study on the antiproliferative activity of 2-[2-(2-fluorobenzylidene)hydrazinyl]-4-(1-methyl-1H-indol-3-yl)thieno[3,2-d]pyrimidine showed significant inhibition on several cancer cell lines (Liu et al., 2019).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards associated with this compound.
Future Directions
The study and development of indole and pyrimidine derivatives is a rich field with many potential applications, particularly in pharmaceuticals and materials science. This specific compound could potentially be a subject of future research in these areas.
Please note that this is a general analysis based on the structure and similar compounds. For a detailed and accurate analysis, specific experimental data and literature would be needed. Always consult a qualified chemist or chemical engineer when working with novel compounds.
properties
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5S/c1-12-15(13-6-2-4-8-16(13)24-12)10-23-25-19-18-14-7-3-5-9-17(14)26-20(18)22-11-21-19/h2,4,6,8,10-11,24H,3,5,7,9H2,1H3,(H,21,22,25)/b23-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGOXWFKJISRDU-AUEPDCJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC3=C4C5=C(CCCC5)SC4=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC3=C4C5=C(CCCC5)SC4=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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